molecular formula C14H17N5S B2651177 1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380191-57-9

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2651177
CAS No.: 2380191-57-9
M. Wt: 287.39
InChI Key: ZZERRNJZKWQNAK-UHFFFAOYSA-N
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Description

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its versatile kinase inhibitory potential . This compound is designed for scientific research applications only and is not intended for diagnostic or therapeutic use. The core pyrazolo[3,4-d]pyrimidine structure is a well-established pharmacophore that serves as an ATP-mimetic, allowing it to target the catalytic domain of various protein kinases . This scaffold has demonstrated significant research value across multiple fields, primarily in oncology, by inhibiting key kinases such as Src, Abl, Fyn, and cyclin-dependent kinases (CDKs), which are frequently deregulated in cancer cells . Researchers utilize this compound and its analogs to study signal transduction pathways that control critical cellular processes like proliferation, survival, and metabolism . The specific substitution pattern of this derivative—featuring a 1-methyl group and a unique N-[2-methyl-2-(thiophen-3-yl)propyl] side chain at the 4-amino position—is provided to investigate structure-activity relationships (SAR). The lipophilic and steric properties of the tert-butyl-like side chain coupled with the heteroaromatic thiophene ring are typical modifications explored to enhance selectivity and binding affinity towards specific kinase targets . Analogs of this chemical class have shown promising activity in cellular models, including inhibition of cell viability and tumorigenicity in 2D and 3D cultures, making them valuable tools for probing kinase biology and validating new therapeutic targets . The product is supplied for use in established in vitro biochemical and cell-based assays. Researchers are responsible for determining the suitability of this compound for their specific experimental systems.

Properties

IUPAC Name

1-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-14(2,10-4-5-20-7-10)8-15-12-11-6-18-19(3)13(11)17-9-16-12/h4-7,9H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERRNJZKWQNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C2C=NN(C2=NC=N1)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , as antiviral agents. For instance, compounds with similar structures have demonstrated efficacy against various viral infections, including HIV and Zika virus. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance antiviral potency.

A notable study evaluated pyrazolo[3,4-d]pyrimidine derivatives against the Zika virus strain MR766, revealing promising results that warrant further exploration of similar compounds for broader antiviral applications .

Anticancer Properties

The anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has been extensively documented. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth.

In a review focusing on azole-pyrimidine hybrid anticancer agents, it was noted that structural modifications could lead to enhanced anticancer activity. Compounds exhibiting high affinity for cancer-related targets have been synthesized and evaluated for their effectiveness in vitro and in vivo .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

A comprehensive review of pyrazole derivatives highlighted their ability to act as inhibitors of key enzymes involved in the inflammatory response . The compound's structural features may contribute to its effectiveness in reducing inflammation.

Summary of Biological Activities

Activity TypeTarget Disease/ConditionReference
AntiviralZika Virus
AnticancerVarious Cancers
Anti-inflammatoryRheumatoid Arthritis

Case Studies

  • Antiviral Efficacy Against Zika Virus :
    • A study involving a series of pyrazolo[3,4-d]pyrimidine compounds demonstrated significant inhibition of Zika virus replication in vitro. The lead compound exhibited an EC50 value indicating potent antiviral activity, suggesting that similar derivatives could be developed for therapeutic use against viral infections.
  • Anticancer Activity :
    • In vitro studies showed that a specific derivative of pyrazolo[3,4-d]pyrimidine induced apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins. This finding supports further investigation into the compound's potential as an anticancer agent.
  • Anti-inflammatory Mechanism :
    • A recent investigation into the anti-inflammatory effects of pyrazolo derivatives revealed that they could significantly reduce levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests a therapeutic potential for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, allowing modifications at the 1-, 3-, and N-positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound Name Substituents Molecular Weight Key Features References
Target Compound 1-methyl, N-[2-methyl-2-(thiophen-3-yl)propyl] ~328.42 g/mol Thiophene moiety enhances aromaticity and potential CNS penetration -
3-(2-Phenylethynyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-isopropyl, 3-phenylethynyl 316.37 g/mol Phenylethynyl group improves hydrophobic interactions; used in kinase inhibition studies
1-((1-Methylpiperidin-4-yl)methyl)-3-(6-cyclobutoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Piperidinylmethyl, naphthyl-cyclobutoxy ~484.59 g/mol Bulky naphthyl group enhances binding to ATP pockets; CNS-penetrant
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine hybrid ~357.40 g/mol Hybrid structure with dual heterocyclic systems; synthesized via Vilsmeier–Haack reaction
1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NA-PP1) tert-butyl, 1-naphthyl ~371.46 g/mol Bulky kinase inhibitor; EC₅₀ values in Plasmodium studies

Physicochemical Properties

  • Solubility : Thiophene-containing derivatives (e.g., the target compound) may exhibit better solubility than purely aromatic analogues due to sulfur’s polarizability .
  • LogP : Bulky substituents (e.g., tert-butyl in NA-PP1) increase hydrophobicity (LogP > 3), while piperidinyl groups improve water solubility .

Biological Activity

1-methyl-N-[2-methyl-2-(thiophen-3-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core with a methyl and thiophene substituent, which may influence its biological activity. The structural formula can be represented as:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often interact with various molecular targets, primarily involving kinase pathways. Specifically, this compound may modulate the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. Activation of this pathway leads to increased levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), promoting cellular processes such as proliferation and migration in immune cells .

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazolo[3,4-d]pyrimidines. For instance, certain derivatives have shown significant activity against viral replication at low micromolar concentrations. The structure-activity relationship (SAR) indicates that modifications at the C-2 and N-3 positions enhance antiviral efficacy. Compounds similar to this compound have demonstrated EC50 values in the range of 130 to 263 µM against various viral strains .

Anticancer Activity

The anticancer properties of pyrazolo[3,4-d]pyrimidines have also been documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a study reported enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted that a related pyrazolo compound exhibited strong antiviral activity against Tobacco Mosaic Virus (TMV) with an improved binding affinity compared to lead compounds. This suggests that structural modifications similar to those in this compound could yield promising antiviral agents .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapeutics, derivatives of pyrazolo[3,4-d]pyrimidine were tested against several cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis and disrupting critical signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Activity Type EC50/IC50 Values Cell Lines/Models Mechanism
Antiviral130 - 263 µMMT-4 cellsPI3K pathway modulation
AnticancerVariesFaDu hypopharyngeal cellsApoptosis induction

Q & A

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMSO) enhance reactivity.
  • Catalyst Loading : Copper catalysts improve coupling efficiency for bulky substituents .
  • Purification : Recrystallization from acetonitrile or column chromatography (e.g., ethyl acetate/hexane gradients) ensures purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Analyze chemical shifts for methyl groups (δ ~2.5–3.5 ppm) and thiophene protons (δ ~6.8–7.5 ppm). Substituent effects on the pyrimidine ring (e.g., amine protons at δ ~5–6 ppm) confirm structural integrity .
  • IR Spectroscopy : Detect N-H stretches (~3200–3400 cm⁻¹) and thiophene C-S/C=C vibrations (~690–840 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueDiagnostic FeaturesReference
¹H NMRδ 2.3–2.6 (methyl), δ 6.8–7.5 (thiophene)
IR3298 cm⁻¹ (N-H), 750 cm⁻¹ (thiophene ring)
HRMSm/z 342.15 ([M+H]+ for C₁₅H₁₈N₅S)

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with known pyrazolo[3,4-d]pyrimidine interactions (e.g., kinases, phosphodiesterases) .
  • Analog Synthesis : Modify the thiophene or methylpropyl groups to assess steric/electronic effects. Use methods from (e.g., aryloxy/alkyl substitutions) .
  • Assay Design :
    • In Vitro Inhibition : Measure IC₅₀ values against purified enzymes (e.g., fluorescence-based kinase assays).
    • Cellular Models : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer models for kinase inhibition) .

Data Interpretation : Correlate substituent bulkiness (e.g., 2-methyl-2-thiophene propyl) with activity changes to guide optimization .

Advanced: What methodologies resolve contradictions in reported biological activity across experimental models?

Q. Methodological Answer :

  • Meta-Analysis Framework :
    • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
    • Validate Target Specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .
    • Cross-Model Comparison : Compare in vitro (enzyme assays) and in vivo (e.g., rodent pharmacokinetics) data to identify bioavailability or metabolism issues .

Case Study : If activity varies between enzyme isoforms (e.g., PDE4 vs. PDE5), molecular docking studies can highlight binding-pocket differences .

Advanced: How can catalytic systems be optimized for coupling reactions involving bulky substituents?

Q. Methodological Answer :

  • Catalyst Screening : Test copper(I) bromide, palladium catalysts, or organocatalysts for coupling efficiency .
  • Solvent Effects : Use DMSO for polar intermediates or toluene for hydrophobic substrates .
  • Additives : Cesium carbonate or potassium tert-butoxide improves base-mediated deprotonation .

Q. Table 2: Catalytic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
CatalystCuBr (0.1 eq)+17.9%
SolventDMSO+20% vs. acetonitrile
Temperature35°CBalances reactivity/stability

Advanced: What computational methods predict the environmental persistence or toxicity of this compound?

Q. Methodological Answer :

  • QSAR Models : Use software (e.g., EPI Suite) to estimate biodegradation (BIOWIN) or ecotoxicity (ECOSAR) .
  • Molecular Dynamics : Simulate interactions with environmental receptors (e.g., soil organic matter) to predict adsorption .
  • Experimental Validation : Combine with high-performance liquid chromatography (HPLC) to measure degradation half-lives in simulated ecosystems .

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